![molecular formula C16H14N2O5S B2675378 (E)-ethyl 4-(3-(5-nitrothiophen-2-yl)acrylamido)benzoate CAS No. 93014-56-3](/img/structure/B2675378.png)
(E)-ethyl 4-(3-(5-nitrothiophen-2-yl)acrylamido)benzoate
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Description
“(E)-ethyl 4-(3-(5-nitrothiophen-2-yl)acrylamido)benzoate” is a chemical compound with the molecular formula C16H14N2O5S and a molecular weight of 346.36 .
Molecular Structure Analysis
The molecular structure analysis of a compound like “(E)-ethyl 4-(3-(5-nitrothiophen-2-yl)acrylamido)benzoate” would typically involve techniques such as FT-IR, FT-Raman, UV–VIS, NMR, and DFT methods . These techniques can provide detailed information about the compound’s structure, including bond lengths, bond angles, and the presence of functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “(E)-ethyl 4-(3-(5-nitrothiophen-2-yl)acrylamido)benzoate” would typically be determined using various analytical techniques. These might include measurements of melting point, boiling point, solubility, and reactivity .Scientific Research Applications
- The synthesized complex of this compound with zinc (II) sulphate heptahydrate has been studied for its antibacterial properties. In vitro tests against bacterial strains such as Escherichia coli, Klebsiella pneumoniae, Bacillus subtilis, and Staphylococcus aureus revealed its potential as an antibacterial agent .
- Schiff bases and their transition metal complexes have diverse applications in medicinal chemistry. Their antioxidant, anti-bacterial, anti-fungal, and anti-tumor properties make them attractive for drug development .
- Related compounds, such as 7-((5-nitrothiophen-2-yl)methoxy)-3H-phenoxazin-3-one, have been developed as spectroscopic off-on probes. These molecules can detect nitroreductase produced by Escherichia coli in real-time .
Antibacterial Activity
Schiff Base Complexes in Medicinal Chemistry
Fluorescent Probes and Nitroreductase Detection
properties
IUPAC Name |
ethyl 4-[[(E)-3-(5-nitrothiophen-2-yl)prop-2-enoyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5S/c1-2-23-16(20)11-3-5-12(6-4-11)17-14(19)9-7-13-8-10-15(24-13)18(21)22/h3-10H,2H2,1H3,(H,17,19)/b9-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMCVRNWCPOJAG-VQHVLOKHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=C(S2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(S2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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